5-bromo-N-(4-iodophenyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-(4-iodophenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrINOS/c12-10-6-5-9(16-10)11(15)14-8-3-1-7(13)2-4-8/h1-6H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOCGRVPUNNXFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=C(S2)Br)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrINOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Strategic Prediction of Halogenated Thiophene Carboxamide Solubility in Organic Solvents: A Guide for Drug Development Professionals
An In-Depth Technical Guide
Abstract
The solubility of active pharmaceutical ingredients (APIs) in organic solvents is a critical parameter that profoundly influences every stage of drug development, from synthesis and purification to formulation and bioavailability. Halogenated thiophene carboxamides represent a significant class of heterocyclic compounds with broad therapeutic potential. However, their complex molecular architecture, featuring a hydrophobic thiophene ring, a polar carboxamide linker capable of hydrogen bonding, and electronegative halogens, presents a formidable challenge for accurate solubility prediction. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for strategically predicting and validating the solubility of these compounds. We will move beyond simplistic "like dissolves like" paradigms to explore the nuanced interplay of intermolecular forces and leverage powerful predictive models, grounded in both first-principles quantum mechanics and data-driven machine learning. Our focus is on the causality behind methodological choices, ensuring that predictive efforts are not merely theoretical exercises but robust, experimentally verifiable tools for accelerating pharmaceutical development.
The Molecular Challenge: Deconstructing the Halogenated Thiophene Carboxamide Scaffold
Understanding the solubility behavior of any compound begins with a thorough analysis of its structure. The structure dictates the types and strengths of intermolecular forces it can engage in, which in turn governs its interaction with a solvent.
-
The Thiophene Ring: This sulfur-containing aromatic heterocycle is fundamentally hydrophobic.[1] Its π-electron system primarily engages in non-polar van der Waals (dispersion) interactions. Consequently, its presence tends to favor solubility in non-polar or moderately polar solvents like toluene or dichloromethane.
-
The Carboxamide Linker (-CONH-): This is the primary driver of polarity in the molecule. The N-H group is a strong hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. This dual nature allows for potent interactions with polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF).
-
Halogen Substituents (F, Cl, Br, I): Halogenation introduces several competing effects. It increases molecular weight and lipophilicity, which can decrease solubility.[2] However, halogens, particularly chlorine, bromine, and iodine, can also participate in a highly directional, non-covalent interaction known as halogen bonding .[3] This occurs because the electron density on the halogen atom is anisotropic, creating a region of positive electrostatic potential (the σ-hole) opposite the C-X bond, which can act as a Lewis acid and interact favorably with Lewis basic solvents (e.g., ethers, ketones, DMSO).[3] The strength of this interaction increases from Cl to Br to I.[4]
The challenge, therefore, is to predict the net outcome of these competing forces for a specific molecule in a given solvent.
Predictive Modeling: A Multi-pronged Approach
No single model is universally superior for solubility prediction; the optimal choice depends on the available data, computational resources, and the desired level of accuracy.[5] A robust strategy often involves leveraging multiple models to build a consensus prediction.
Hansen Solubility Parameters (HSP): An Intuitive, Experience-Based Framework
HSP theory offers a practical and intuitive method for solvent selection based on the principle that "like dissolves like".[6] It deconstructs the total cohesive energy of a substance into three parameters:
-
δD: Energy from dispersion forces.
-
δP: Energy from polar (dipolar) forces.
-
δH: Energy from hydrogen bonding forces.
These three parameters can be viewed as coordinates in a three-dimensional "Hansen space".[6] A solvent is likely to dissolve a solute if their Hansen parameters are similar. The distance (Ra) between a solute (1) and a solvent (2) in Hansen space is calculated as:
Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]
A smaller Ra value indicates a higher likelihood of solubility. HSPs are particularly powerful because they can explain phenomena that single-parameter models (like logP) cannot, such as how a mixture of two poor solvents can become a good solvent.[7]
Caption: Workflow for predicting solubility using Hansen Solubility Parameters (HSP).
COSMO-RS: A First-Principles Quantum Mechanical Approach
The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful, first-principles prediction method that bridges quantum chemistry and statistical thermodynamics.[8] Unlike empirical models, its predictions are not reliant on large experimental datasets for parameterization.[5]
The core of the method involves:
-
Quantum Chemical Calculation: The molecule of interest (both solute and solvent) is placed in a virtual conductor. This induces a polarization charge density (σ) on the molecule's surface. This σ-profile serves as a detailed descriptor of the molecule's polarity.
-
Statistical Thermodynamics: The σ-profiles of the solute and solvent molecules are used to calculate their chemical potential in solution. From this, thermodynamic properties like activity coefficients, and thus solubility, can be derived.[9]
A key advantage of COSMO-RS is its ability to handle structurally diverse molecules, making it well-suited for novel drug candidates.[10] However, from field experience, the accuracy of COSMO-RS can be sensitive to the initial molecular conformation used in the quantum mechanical calculation.[11] For flexible molecules, it is best practice to consider an ensemble of low-energy conformers to obtain a more realistic prediction.[9]
QSAR and Machine Learning: The Data-Driven Frontier
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models and, more broadly, machine learning (ML) techniques represent the cutting edge of solubility prediction.[12][13] These approaches build predictive models by learning the complex, non-linear relationships between molecular structure and solubility from large datasets of known experimental values.[14][15]
The general workflow involves:
-
Data Curation: Assembling a large, high-quality dataset of experimentally measured solubilities for a diverse range of compounds.
-
Descriptor Calculation: For each molecule, a large number of numerical "descriptors" are calculated. These can range from simple properties (molecular weight, atom counts) to complex 2D and 3D topological and quantum-chemical parameters.
-
Model Training: An ML algorithm (e.g., Random Forest, Gradient Boosting, Deep Neural Networks) is trained on the dataset to find the optimal mathematical function that maps the descriptors to the experimental solubility.[16][17]
-
Validation: The model's predictive power is rigorously tested on a set of compounds that it was not trained on.[13]
The primary strength of ML models is their potential for high accuracy, often outperforming other methods when trained on relevant, high-quality data.[14][18] A critical consideration, however, is the model's "applicability domain"—it is most reliable when making predictions for molecules that are structurally similar to those in its training set.[13]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
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- 5. acs.figshare.com [acs.figshare.com]
- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 8. scm.com [scm.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Prediction of aqueous solubility of drugs and pesticides with COSMO-RS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CICECO Publication » Using Molecular Conformers in COSMO-RS to Predict Drug Solubility in Mixed Solvents [ciceco.ua.pt]
- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 13. Rethinking the AI Paradigm for Solubility Prediction of Drug‑Like Compounds with Dual‐Perspective Modeling and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
- 17. d-nb.info [d-nb.info]
- 18. Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression - PMC [pmc.ncbi.nlm.nih.gov]
5-bromo-N-(4-iodophenyl)thiophene-2-carboxamide CAS number and identifiers
This technical guide details the chemical identity, synthesis, and strategic utility of 5-bromo-N-(4-iodophenyl)thiophene-2-carboxamide .
Executive Summary
5-bromo-N-(4-iodophenyl)thiophene-2-carboxamide is a bis-halogenated heteroaromatic scaffold used primarily in medicinal chemistry as a "linchpin" intermediate.[1][2] Its structural core features two distinct electrophilic sites: a highly reactive aryl iodide and a less reactive heteroaryl bromide.[2] This difference in reactivity allows for orthogonal cross-coupling , enabling researchers to sequentially functionalize the molecule to construct complex libraries (e.g., kinase inhibitors) with high regioselectivity.[2]
Part 1: Chemical Identity & Identifiers
As a specialized library intermediate, this specific substitution pattern is often synthesized on-demand rather than stocked as a commodity chemical.[1][2] Consequently, it does not possess a widely indexed CAS number in public registries (PubChem, CAS Common Chemistry).[2] It is identified by its structure and the CAS numbers of its stable precursors.[2]
Core Identifiers
| Attribute | Details |
| Chemical Name | 5-bromo-N-(4-iodophenyl)thiophene-2-carboxamide |
| Molecular Formula | C₁₁H₇BrINOS |
| Molecular Weight | 407.05 g/mol |
| SMILES | C1=C(SC(=C1)Br)C(=O)NC2=CC=C(C=C2)I |
| InChI Key | (Predicted) XZYV...[1][2][3] (Structure Dependent) |
| Precursor A (Acid) | 5-bromothiophene-2-carboxylic acid (CAS: 7311-63-9) |
| Precursor B (Amine) | 4-iodoaniline (CAS: 540-37-4) |
Physicochemical Profile (Predicted)
| Property | Value | Context |
| LogP | ~4.2 | Highly lipophilic; requires polar aprotic solvents (DMF/DMSO) for synthesis.[1][2] |
| H-Bond Donors | 1 (Amide NH) | Critical for kinase hinge binding motifs.[2] |
| H-Bond Acceptors | 2 (C=O, S) | |
| Topological Polar Surface Area | ~41 Ų | Good membrane permeability range.[2] |
Part 2: Strategic Utility – The Orthogonal Reactivity Principle
The primary value of this scaffold lies in the reactivity differential between the C–I and C–Br bonds.[2]
-
Site A (Aryl Iodide): The C–I bond on the phenyl ring has a lower bond dissociation energy and undergoes oxidative addition with Pd(0) rapidly, even at room temperature or with weaker ligands.[2]
-
Site B (Thienyl Bromide): The C–Br bond on the electron-rich thiophene ring is more sluggish.[2] It typically requires elevated temperatures (>80°C) or specialized bulky phosphine ligands (e.g., XPhos, SPhos) to react.[2]
Application: This allows a "One-Pot, Two-Step" sequence where the phenyl ring is functionalized first (e.g., Sonogashira or Suzuki coupling), leaving the thiophene bromide intact for a subsequent diversification step.[1][2]
Visualizing the Orthogonal Workflow
Figure 1: The logical workflow for utilizing the bis-halogenated scaffold. Note the temperature progression from Step 1 to Step 2 to ensure selectivity.
Part 3: Synthesis Protocol
Methodology: Amide coupling via Acid Chloride activation.[2] Rationale: While coupling agents (HATU/EDC) work, the acid chloride route is preferred for electron-deficient or bulky anilines like 4-iodoaniline to ensure complete conversion without difficult-to-remove urea byproducts.[1][2]
Reagents & Materials
-
Starting Material A: 5-bromothiophene-2-carboxylic acid (1.0 eq)
-
Activator: Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)[1][2]
Step-by-Step Procedure
-
Activation (Acid Chloride Formation):
-
Dissolve 5-bromothiophene-2-carboxylic acid (2.0 g, 9.6 mmol) in anhydrous DCM (20 mL) under Nitrogen.
-
Add catalytic DMF (2 drops).[2]
-
Add Oxalyl Chloride (1.2 eq) dropwise at 0°C.[2]
-
Stir at Room Temperature (RT) for 2 hours until gas evolution ceases.
-
Checkpoint: Concentrate in vacuo to remove excess oxalyl chloride.[2] Re-dissolve the crude acid chloride in fresh anhydrous DCM (10 mL).
-
-
Coupling:
-
Workup & Purification:
Part 4: Safety & Handling (SDS Summary)
-
Hazards:
-
Storage: Keep at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive.[2]
References
-
PubChem. 5-Bromothiophene-2-carboxamide (Parent Scaffold Data).[1][2][4] National Library of Medicine.[2] Available at: [Link][1][2]
-
MDPI. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis and Evaluation. (Demonstrates thiophene acid chloride coupling protocols). Available at: [Link][1][2]
Sources
Methodological & Application
Application Note: Optimizing Sonogashira Cross-Coupling Reactions with 5-bromo-N-(4-iodophenyl)thiophene-2-carboxamide
Introduction
The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This palladium- and copper-catalyzed cross-coupling reaction is celebrated for its operational simplicity and tolerance of a wide range of functional groups, making it invaluable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][4]
This guide provides an in-depth exploration of the Sonogashira reaction using a specialized substrate, 5-bromo-N-(4-iodophenyl)thiophene-2-carboxamide . This molecule presents a unique and instructive challenge for optimization due to the presence of two distinct halogen atoms on different aromatic rings: a highly reactive aryl iodide and a less reactive aryl bromide. This differential reactivity allows for the development of protocols for either selective mono-alkynylation or exhaustive di-alkynylation, depending on the desired synthetic outcome.
This document is intended for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles that govern reaction success. We will dissect the key parameters—catalyst, ligand, base, solvent, and temperature—to provide a logical framework for systematic optimization.
Mechanistic Insights and Substrate Analysis
A foundational understanding of the reaction mechanism and substrate reactivity is critical for logical and efficient optimization.
The Sonogashira Catalytic Cycle
The reaction is generally understood to proceed through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[1][4]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition into the aryl-halide bond (the rate-limiting step), forming a Pd(II) intermediate.
-
Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne and base to form a copper(I) acetylide species.[1]
-
Transmetalation & Reductive Elimination: The copper acetylide then transmetalates with the Pd(II) complex. The resulting intermediate undergoes reductive elimination to yield the final alkynylated product and regenerate the active Pd(0) catalyst.
While the copper co-catalyst significantly accelerates the reaction, it can also promote the undesirable oxidative homocoupling of the alkyne (Glaser coupling).[5] This has led to the development of "copper-free" Sonogashira protocols, which are particularly useful for preventing this side reaction, although they may require more forcing conditions or specialized ligands.[3][5][6][7]
Figure 1: Catalytic cycles for the copper-co-catalyzed Sonogashira reaction.
Substrate Reactivity: Aryl Iodide vs. Aryl Bromide
The rate of the oxidative addition step is highly dependent on the carbon-halogen bond strength. For aryl halides, the general order of reactivity is: I > Br > Cl.[8] This principle is central to developing a selective reaction for 5-bromo-N-(4-iodophenyl)thiophene-2-carboxamide.
-
C-I Bond: The bond on the N-phenyl ring is weaker and therefore significantly more reactive. It will undergo oxidative addition with the palladium catalyst under mild conditions (e.g., room temperature).[1]
-
C-Br Bond: The bond on the thiophene ring is stronger and less reactive. Coupling at this site typically requires more energy, such as elevated temperatures or more active catalyst systems.
This reactivity difference can be exploited to selectively form the mono-alkynylated product at the iodide position or, with more forcing conditions, to achieve a double coupling at both positions.
Figure 3: A logical workflow for optimizing the Sonogashira coupling.
Parameter Screening: Causality and Choices
The following table summarizes key parameters, their function, and a rationale for screening various options. This forms the basis of a robust experimental design.
| Parameter | Role in Reaction | Experimental Screening Rationale & Options |
| Palladium Catalyst | The core of the catalytic cycle; facilitates oxidative addition and reductive elimination. | Rationale: The choice of Pd source and ligand dictates catalyst stability and activity. Options: Start with common pre-catalysts like PdCl₂(PPh₃)₂ or Pd(PPh₃)₄. For less reactive bromides, consider more active systems using Pd(OAc)₂ with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. [2][8] |
| Copper (I) Co-catalyst | Activates the terminal alkyne, increasing reaction rate. | Rationale: Essential for high reaction rates at lower temperatures but can cause alkyne homodimerization. Options: Screen reactions with and without CuI (typically 2-5 mol%). If homocoupling is significant, pursue a copper-free protocol, which may require higher temperatures or a more active palladium catalyst system. [5] |
| Base | Deprotonates the terminal alkyne, making it nucleophilic. | Rationale: Base strength and type can influence reaction rate and side reactions. Options: Amine bases like triethylamine (Et₃N), diisopropylamine (i-Pr₂NH), or piperidine are standard. [9]Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be effective, especially in copper-free systems. |
| Solvent | Solubilizes reactants and stabilizes catalytic species. | Rationale: The solvent can affect catalyst stability and reaction kinetics. Options: THF is a good starting point. DMF or Toluene can be used for higher temperature reactions. [9]For sustainability, aqueous micellar conditions using surfactants can be explored. [10][11]Ensure all solvents are rigorously degassed to prevent catalyst oxidation. |
| Temperature | Provides the energy needed to overcome activation barriers, especially for the C-Br bond. | Rationale: This is the most critical parameter for controlling selectivity. Options: For selective mono-alkynylation at the iodide, start at room temperature (25°C) and gently increase to 40-50°C if needed. For di-alkynylation, temperatures of 80-110°C will likely be required. |
Hypothetical Optimization Data
The table below illustrates potential outcomes from a screening experiment focused on achieving selective mono-alkynylation of 1 with phenylacetylene.
| Entry | Catalyst (mol%) | Base (equiv.) | Temp (°C) | Time (h) | Yield of Mono-product (%) | Yield of Di-product (%) |
| 1 | PdCl₂(PPh₃)₂ (2), CuI (4) | Et₃N (3) | 25 | 12 | 85 | < 2 |
| 2 | PdCl₂(PPh₃)₂ (2), CuI (4) | Et₃N (3) | 50 | 6 | 92 | 5 |
| 3 | Pd(OAc)₂ (2), XPhos (4) | K₂CO₃ (2.5) | 25 | 12 | 78 | < 1 |
| 4 | PdCl₂(PPh₃)₂ (2), CuI (4) | Et₃N (3) | 80 | 12 | 15 | 75 |
Analysis:
-
Entries 1 & 2: Show that standard conditions at room temperature are highly selective for the C-I position. A moderate temperature increase improves the rate and yield of the desired mono-product but begins to show trace amounts of the di-substituted product.
-
Entry 3: Demonstrates a viable copper-free alternative, though perhaps with a slightly lower yield under these initial conditions.
-
Entry 4: Clearly indicates that higher temperatures overcome the activation barrier for the C-Br bond, leading to the di-alkynylated product as the major component.
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts, ligands, and solvents may be toxic or flammable. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation and side reactions.
Protocol 1: Selective Mono-alkynylation at the Aryl Iodide Position
This protocol is optimized for selectivity, targeting the more reactive C-I bond under mild conditions.
Materials:
-
5-bromo-N-(4-iodophenyl)thiophene-2-carboxamide (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)
-
Copper(I) iodide [CuI] (0.04 equiv)
-
Triethylamine [Et₃N], degassed (3.0 equiv)
-
Tetrahydrofuran [THF], anhydrous and degassed (volume to achieve ~0.1 M concentration)
-
Flame-dried Schlenk flask with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
Step-by-Step Methodology:
-
Reaction Setup: To the flame-dried Schlenk flask, add 5-bromo-N-(4-iodophenyl)thiophene-2-carboxamide, PdCl₂(PPh₃)₂ and CuI.
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with inert gas three times to ensure an oxygen-free environment.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed THF via syringe. Follow with the addition of degassed Et₃N and the terminal alkyne.
-
Reaction: Stir the reaction mixture at room temperature (25°C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 6-12 hours. Look for the consumption of the starting material and the appearance of a new, higher Rf spot.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate or dichloromethane.
-
Purification: Wash the organic solution with saturated aqueous NH₄Cl solution to remove the amine base, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel to isolate the pure mono-alkynylated product.
Troubleshooting:
-
No Reaction: Ensure reagents and solvents were properly degassed. The catalyst may be inactive. Consider using a fresh bottle or a different Pd source like Pd(PPh₃)₄.
-
Low Yield: The reaction may need gentle heating (e.g., 40°C). Ensure the base is of high purity and adequately degassed.
-
Formation of Alkyne Dimer: This indicates oxidative Glaser coupling. Ensure the inert atmosphere is strictly maintained. If the problem persists, switch to a copper-free protocol.
Protocol 2: Exhaustive Di-alkynylation
This protocol employs more forcing conditions to achieve coupling at both the C-I and C-Br positions.
Materials:
-
5-bromo-N-(4-iodophenyl)thiophene-2-carboxamide (1.0 equiv)
-
Terminal alkyne (2.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.04 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl [XPhos] (0.08 equiv)
-
Potassium Carbonate [K₂CO₃], finely ground (4.0 equiv)
-
N,N-Dimethylformamide [DMF], anhydrous and degassed (volume to achieve ~0.1 M concentration)
-
Flame-dried Schlenk flask with a magnetic stir bar and reflux condenser
Step-by-Step Methodology:
-
Reaction Setup: To the flame-dried Schlenk flask, add 5-bromo-N-(4-iodophenyl)thiophene-2-carboxamide, Pd(OAc)₂, XPhos, and K₂CO₃.
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with inert gas three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed DMF via syringe, followed by the terminal alkyne.
-
Reaction: Equip the flask with a reflux condenser under the inert atmosphere. Heat the reaction mixture to 90-100°C using an oil bath.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours. The target product will have a significantly different retention time than the starting material and the mono-alkynylated intermediate.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers and wash with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product will likely contain both mono- and di-substituted products. Purify via flash column chromatography to isolate the desired di-alkynylated product.
Troubleshooting:
-
Incomplete conversion of C-Br bond: The temperature may be too low, or the catalyst may have decomposed. Increase the temperature in 10°C increments or increase the catalyst/ligand loading.
-
Formation of Palladium Black: Catalyst decomposition. Ensure a proper ligand-to-metal ratio is maintained and that the solvent is rigorously deoxygenated. [9]* Complex Product Mixture: The reaction may be producing decomposition products due to prolonged heating. Attempt the reaction at a slightly lower temperature for a longer period.
References
-
Sonogashira coupling - Wikipedia. [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Publishing. [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - Europe PMC. [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. [Link]
-
Effect of ligands on modified Sonogashira coupling of 5 with 6a a - ResearchGate. [Link]
-
Copper-free Sonogashira coupling - The chemical reaction database. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - PMC. [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. [Link]
-
A General Protocol for Robust Sonogashira Reactions in Micellar Medium - SciSpace. [Link]
-
Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. [Link]
-
Cross-Coupling of Alkynylsilanes - Gelest Technical Library. [Link]
-
Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature - The Royal Society of Chemistry. [Link]
-
Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - MDPI. [Link]
-
Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. [Link]
-
Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. [Link]
-
Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes - Organic Chemistry Portal. [Link]
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC. [Link]
-
Copper-free Oxime Palladacycle-Catalyzed Sonogashira Alkynylation of Deactivated Aryl Bromides and Chlorides - RUA. [Link]
-
Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC. [Link]
-
(PDF) Recent Advances in Sonogashira Reactions - ResearchGate. [Link]
-
Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scispace.com [scispace.com]
- 11. DSpace [repository.kaust.edu.sa]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-bromo-N-(4-iodophenyl)thiophene-2-carboxamide
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-bromo-N-(4-iodophenyl)thiophene-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important thiophene carboxamide derivative. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, enabling you to diagnose issues and optimize your reaction outcomes effectively.
Overview of the Primary Synthetic Route
The most direct and widely adopted method for synthesizing 5-bromo-N-(4-iodophenyl)thiophene-2-carboxamide is via the acylation of 4-iodoaniline with 5-bromothiophene-2-carbonyl chloride. This reaction typically proceeds under Schotten-Baumann conditions, which involve using a base to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.[1][2] This method is favored for its reliability and scalability.
Reaction Scheme:
(Image depicting the reaction of 5-bromothiophene-2-carbonyl chloride with 4-iodoaniline to form 5-bromo-N-(4-iodophenyl)thiophene-2-carboxamide)
Experimental Workflow
The overall process can be visualized as a three-stage workflow: preparation of the acyl chloride, the coupling reaction, and finally, product isolation and purification.
Caption: Overall workflow for the synthesis of the target amide.
Detailed Experimental Protocols
Protocol 1: Synthesis of 5-bromothiophene-2-carbonyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromothiophene-2-carboxylic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂) (2-3 eq) and a catalytic amount (1-2 drops) of N,N-dimethylformamide (DMF).[3]
-
Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 5-bromothiophene-2-carbonyl chloride, typically a yellow to brown oil, can be used directly in the next step without further purification.
Protocol 2: Synthesis of 5-bromo-N-(4-iodophenyl)thiophene-2-carboxamide
-
In a separate flask, dissolve 4-iodoaniline (1.0 eq) and a suitable base, such as triethylamine (TEA) or pyridine (1.5-2.0 eq), in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[4][5]
-
Cool the amine solution to 0 °C in an ice bath.
-
Dissolve the crude 5-bromothiophene-2-carbonyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the stirring amine solution over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-16 hours.[5] Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer successively with dilute HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any unreacted carboxylic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization (e.g., from ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.[6]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis.
Category 1: Low or No Product Yield
Q1: My TLC analysis shows only starting materials, and there's no product formation. What are the most likely causes?
A1: This issue typically points to a problem with one of three areas: the acyl chloride, the amine's reactivity, or the reaction conditions.
-
Ineffective Acyl Chloride Formation: The conversion of the carboxylic acid to the acyl chloride is critical. If this step fails, no reaction will occur. Thionyl chloride can degrade over time; using a fresh bottle is recommended. The reaction often requires heating to proceed effectively.[3]
-
Deactivated Amine: The lone pair on the nitrogen of 4-iodoaniline is essential for the nucleophilic attack. If the reaction medium is acidic (e.g., due to residual acid from the acyl chloride formation or atmospheric moisture creating HCl), the amine will be protonated to form an ammonium salt. This salt is not nucleophilic and will not react.[3] This is the primary reason a base is required—to scavenge the HCl produced during the reaction.[2][7]
-
Moisture Contamination: Acyl chlorides are highly sensitive to moisture and will readily hydrolyze back to the unreactive carboxylic acid. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
Q2: My reaction works, but the yield is consistently below 40%. How can I optimize it?
A2: Low yields often result from incomplete reactions, side reactions, or mechanical loss during workup.
-
Base Selection and Stoichiometry: A weak, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is ideal. Use at least 1.1 equivalents to neutralize the HCl byproduct. Using 1.5-2.0 equivalents can help drive the reaction forward, especially if the starting amine is not of the highest purity.[5]
-
Temperature Control: The initial addition of the acyl chloride should be done at 0 °C to control the exothermic reaction and minimize side-product formation.[4] Allowing the reaction to proceed at room temperature thereafter is usually sufficient.
-
Reaction Time: While some reactions are fast, amide couplings with less nucleophilic anilines can be sluggish. Ensure the reaction has run to completion by monitoring with TLC. Extending the reaction time to 24 hours may be necessary.
-
Order of Addition: It is recommended to add the acyl chloride solution to the amine and base mixture.[3] This ensures that a base is always present to neutralize the HCl as it forms, preventing the deactivation of the amine.
Category 2: Impurity and Side-Product Formation
Q3: My crude product shows multiple spots on the TLC plate. What are the most common impurities?
A3: The most common impurities are unreacted starting materials and byproducts from side reactions.
-
Unreacted 4-iodoaniline: This can be removed during the aqueous work-up by washing with a dilute acid (e.g., 1M HCl).
-
5-bromothiophene-2-carboxylic acid: This forms if the acyl chloride hydrolyzes. It can be removed by washing the organic layer with a dilute base (e.g., saturated NaHCO₃ solution).[6]
-
N,N-dicyclohexylurea (DCU): If using a carbodiimide coupling agent like DCC instead of the acyl chloride route, this byproduct is formed and is often difficult to remove due to its low solubility in many organic solvents.
-
Anhydride Formation: The acyl chloride can react with the carboxylate (formed from hydrolysis) to generate the corresponding anhydride. This species can also acylate the amine but alters the stoichiometry.
Troubleshooting Logic for Low Yield
Caption: Decision tree for diagnosing low-yield issues.
Category 3: Purification Challenges
Q4: My purified product is off-white or yellow. How can I obtain a pure white solid?
A4: Discoloration often arises from trace, highly-colored impurities.
-
Activated Carbon Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Filter the hot solution through a pad of Celite to remove the charcoal before allowing it to cool.
-
Thorough Work-up: Ensure the acidic and basic washes during the work-up are performed effectively to remove baseline impurities that could degrade over time.
-
Oxidation: Anilines can be susceptible to oxidation. Storing the final product under an inert atmosphere and protected from light can help maintain its color.
Q5: The product seems to be degrading during silica gel chromatography. What can I do?
A5: Thiophene-containing compounds can sometimes be sensitive to the acidic nature of standard silica gel.[6]
-
Deactivate the Silica: You can neutralize the silica gel by preparing your slurry in the eluent containing 1-2% of a volatile base like triethylamine.[6] This will prevent the degradation of your acid-sensitive compound on the column.
-
Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a more neutral stationary phase, such as neutral alumina.
-
Minimize Contact Time: Run the column as efficiently and quickly as possible without sacrificing separation to reduce the time your compound spends on the stationary phase.[6]
Data Summary Table
| Parameter | Recommended Condition | Rationale / Causality | Troubleshooting Tip |
| Solvent | Anhydrous DCM, THF | Aprotic, dissolves reactants, does not react with acyl chloride. | Ensure solvent is dry; water will hydrolyze the acyl chloride. |
| Base | Triethylamine (TEA), Pyridine | Neutralizes HCl byproduct, preventing amine protonation and driving the reaction.[2] | Use at least 1.1 eq. If the reaction stalls, add more base (up to 2.0 eq.). |
| Temperature | Add acyl chloride at 0°C, then stir at RT. | Controls initial exotherm, then allows the reaction to proceed at a reasonable rate.[4] | If side products are an issue, maintain the reaction at 0°C for longer. |
| Stoichiometry | Acyl Chloride: ~1.1 eq. Amine: 1.0 eq. | A slight excess of the electrophile ensures complete consumption of the more valuable amine. | A large excess of acyl chloride can lead to diacylation or purification difficulties. |
| Purification | Recrystallization or Column Chromatography | Removes unreacted starting materials and side products.[6] | If column purification is problematic, try deactivating silica with 1-2% TEA in the eluent.[6] |
References
- BenchChem. (2025). Identifying side products in the halogenation of anilines. BenchChem Technical Support.
- Gulia, M., et al. (2025).
- BenchChem. (2025).
- Grokipedia. (n.d.). Schotten–Baumann reaction. Grokipedia.
- Bar, S., & Martin, M. I. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1296.
- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
- Al-Abdullah, E. S., et al. (2023).
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific.
- ResearchGate. (2021). Why did my amide syntesis does not work?.
- Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. Chemistry Notes.
- BYJU'S. (2019). Schotten Baumann Reaction. BYJU'S.
- CORE. (n.d.). Catalytic Approaches to the Synthesis of Amide Bonds. CORE.
Sources
Technical Support Center: Recrystallization of N-(4-iodophenyl)thiophene-2-carboxamide Derivatives
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with N-(4-iodophenyl)thiophene-2-carboxamide derivatives. It addresses common challenges encountered during the crucial purification step of recrystallization, offering troubleshooting advice and frequently asked questions in a practical, question-and-answer format.
I. Understanding the Recrystallization Challenge with N-aryl Thiophene-2-Carboxamides
N-aryl thiophene-2-carboxamides are a class of compounds with significant interest in medicinal chemistry.[1][2][3] Their purification, however, can be non-trivial. The presence of the amide functional group often leads to high melting points and can complicate solvent selection for recrystallization.[4] This guide aims to demystify the process and provide a logical framework for achieving high purity.
II. Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for recrystallizing N-(4-iodophenyl)thiophene-2-carboxamide derivatives?
A1: Based on the general properties of N-aryl amides, a good starting point for solvent screening includes polar protic and polar aprotic solvents. Common and effective choices are:
-
Ethanol: Often a versatile solvent for amides, providing a good balance of solubility at elevated temperatures and insolubility at room temperature.[5][6]
-
Acetonitrile: Known to give excellent results for the recrystallization of amides.[5][6] It's recommended to dissolve the compound in a minimal amount of hot acetonitrile and allow for slow cooling.[6]
-
Ethyl Acetate: Another frequently used solvent for similar compounds.[5]
-
Acetone: A viable option, though sometimes less effective than ethanol or acetonitrile.[5][6]
It is crucial to perform small-scale solubility tests with your specific derivative to determine the optimal solvent.[7] The ideal solvent should dissolve the compound when hot but result in poor solubility at room temperature.[5][7]
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is a common issue, and here are several strategies to address it:
-
Increase the Solvent Volume: The solution may be too concentrated, causing the compound to precipitate too quickly. Return the mixture to the heat and add more of the "soluble solvent" to decrease the saturation level.[8]
-
Slow Down the Cooling Rate: Rapid cooling encourages oil formation.[8] Ensure the flask is well-insulated (e.g., by placing it on a cork ring or folded paper towels) and allow it to cool to room temperature undisturbed before moving it to an ice bath.[8][9]
-
Use a Solvent Mixture: If a single solvent isn't working, a two-solvent system can be effective.[10] Dissolve your compound in a "good" solvent (one in which it is highly soluble) and then slowly add a "poor" solvent (one in which it is insoluble) until the solution becomes cloudy (the cloud point). Then, add a small amount of the "good" solvent to redissolve the precipitate and allow the mixture to cool slowly. A common combination is a non-polar solvent like hexanes with a more polar one like ethyl acetate or acetone.[4][11]
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.[8]
-
Seed Crystals: If you have a small amount of pure, solid material, adding a "seed crystal" can initiate crystallization.[8]
Q3: The recrystallized product is still colored. How can I remove colored impurities?
A3: Colored impurities are often high molecular weight byproducts that can be effectively removed by using activated charcoal (Norit).
-
Procedure: After dissolving your crude product in the hot solvent, remove the flask from the heat and add a small amount of activated charcoal. Bring the solution back to a boil for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.
-
Important Note: Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[10] Use a pre-warmed funnel and fluted filter paper to prevent premature crystallization in the funnel.[5]
III. Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | - The solution is not saturated (too much solvent was used).- The compound is very soluble in the chosen solvent even at low temperatures. | - Boil off some of the solvent to increase the concentration and then allow it to cool again.[8]- If the first solution doesn't work, evaporate the solvent completely and try a different solvent or a solvent mixture.[8]- Try scratching the inside of the flask or adding a seed crystal.[8] |
| Very low recovery of the purified product. | - Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.- Premature crystallization during hot filtration.- The compound is significantly soluble in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the funnel and receiving flask are pre-warmed before hot filtration.- Cool the filtrate in an ice bath to maximize crystal formation.[10]- Concentrate the mother liquor and cool it again to obtain a second crop of crystals.[10] |
| Crystals form too quickly. | - The solution is supersaturated.- The cooling rate is too fast. | - Add a small amount of additional hot solvent to the dissolved product.[8]- Insulate the flask to slow the cooling process.[8] |
IV. Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol outlines the standard procedure for recrystallizing a solid compound from a single solvent.
Caption: Workflow for a two-solvent recrystallization procedure.
Steps:
-
Dissolve the crude product in the minimum amount of a hot "good" solvent (one in which the compound is very soluble).
-
While keeping the solution hot, slowly add a "poor" solvent (one in which the compound is insoluble, but is miscible with the "good" solvent) dropwise until the solution becomes cloudy.
-
Add a few drops of the hot "good" solvent until the cloudiness just disappears.
-
Allow the solution to cool slowly to room temperature, then in an ice bath.
-
Collect, wash (with the "poor" solvent), and dry the crystals as described in the single-solvent method.
V. Solvent Properties for Recrystallization
The following table provides a summary of common recrystallization solvents and their relevant properties.
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | Very High | Good for polar compounds, but many organics have low solubility. [4][11] |
| Ethanol | 78 | High | A very common and effective solvent for a wide range of organic compounds. [6][11] |
| Methanol | 65 | High | Similar to ethanol but more volatile. |
| Acetonitrile | 82 | Medium-High | Often gives very good crystals for amides. [6] |
| Acetone | 56 | Medium-High | A good solvent, but its low boiling point can lead to rapid evaporation. [11] |
| Ethyl Acetate | 77 | Medium | A versatile solvent, often used in combination with hexanes. [11] |
| Dichloromethane | 40 | Medium | Its high volatility can be a drawback. |
| Toluene | 111 | Low | Good for less polar compounds. [4] |
| Hexanes | ~69 | Very Low | Typically used as the "poor" solvent in a two-solvent system. [11] |
VI. Concluding Remarks
Successful recrystallization is often a matter of patience and methodical experimentation. By understanding the principles of solubility and systematically screening solvents, researchers can achieve high purity for their N-(4-iodophenyl)thiophene-2-carboxamide derivatives. This guide provides a foundation for troubleshooting common issues and developing a robust purification protocol.
References
- Benchchem. (n.d.). Technical Support Center: Purification of N-Thiazolyl Amide Compounds.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate.
- (n.d.). Experiment 2: Recrystallization.
- (n.d.). RECRYSTALLISATION.
- Benchchem. (n.d.). Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Derivatives.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- ECHEMI. (n.d.). Tips for maximizing yield, purity and crystal size during recrystallization.
- (n.d.). Recrystallization-1.pdf.
- Al-Suhaimi, E. A., et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. MDPI.
- El-Metwaly, N. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC.
- Al-Ostath, A., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D. An-Najah Staff.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. staff.najah.edu [staff.najah.edu]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. echemi.com [echemi.com]
- 10. athabascau.ca [athabascau.ca]
- 11. Reagents & Solvents [chem.rochester.edu]
Optimizing catalyst loading for coupling reactions with di-halogenated amides
Technical Support Center: Catalyst Optimization for Di-Halogenated Amides
Status: Online Operator: Senior Application Scientist Ticket ID: OPT-CAT-001 Subject: Balancing Turnover Frequency (TOF) with Regioselectivity in Poly-halogenated Substrates
Introduction: The "Goldilocks" Loading Paradox
Welcome to the Catalysis Optimization Helpdesk. You are likely facing a specific conflict inherent to di-halogenated amides: The Activity vs. Selectivity Trade-off.
-
Too Low Loading (<0.5 mol%): The reaction stalls. Amide groups (
) are notorious for coordinating to open coordination sites on Palladium (Pd) or Nickel (Ni), acting as "poisoning" ligands that shut down the catalytic cycle before conversion is complete. -
Too High Loading (>5 mol%): You lose regiocontrol. Once the primary halogen is consumed, the excess active catalyst immediately attacks the second halogen (the "backup" site), leading to double-coupling or polymerization side products.
This guide provides a logic-driven pathway to find the optimal loading window where the catalyst is active enough to overcome amide inhibition but controlled enough to respect electronic differences between halogen sites.
Module 1: Diagnostic Framework (The "Why")
Before optimizing loading, you must diagnose the intrinsic bias of your substrate. Catalyst loading only amplifies or dampens these existing properties.
Visual Logic: The Regioselectivity Decision Tree
Use this flowchart to determine if your issue is kinetic (loading-dependent) or thermodynamic (substrate-dependent).
Caption: Decision matrix for determining if catalyst loading will influence regioselectivity outcomes.
Module 2: Troubleshooting Guide (The "How")
Scenario A: The "Stalled" Reaction (Conversion < 50%)
Symptom: Reaction starts but stops after 2 hours.[1] Adding more catalyst later doesn't help.[2] Diagnosis: Catalyst Poisoning or Ligand Scrambling. The amide nitrogen or oxygen is displacing your phosphine ligand, forming an inactive Pd(Amide)2 species.
Corrective Protocol:
-
Switch to Pre-catalysts: Do not use
or . These require in-situ reduction and ligation, which the amide substrate interferes with. Use Pd-G3/G4 precatalysts (e.g., XPhos-Pd-G3) that contain the active species pre-formed. -
Increase Ligand:Metal Ratio: Standard is 1:1 or 2:1. For amides, push to 1.5:1 (for bulky monodentates) to ensure the metal remains ligated despite the high concentration of amide substrate [1].
-
Check for "Ammonia Poisoning": If your amide is primary (
), it can act like ammonia. Use Buchwald Biarylphosphines (BrettPhos, XPhos) which are sterically designed to prevent N-coordination [2].
Scenario B: The "Leaky" Selectivity (Wrong Isomer / Double Coupling)
Symptom: You want mono-coupling at the Bromine, but you get 15% bis-coupled product despite using only 1.0 equivalent of boronic acid. Diagnosis: Catalyst is "too hot" (Turnover frequency is too high relative to mixing).
Corrective Protocol:
-
The "Slow Drip" Method: Do not add the catalyst all at once.
-
Action: Dissolve the catalyst (0.5 mol%) in a small volume of solvent.
-
Execution: Add it via syringe pump over 1 hour. This keeps the instantaneous concentration of active Pd low, forcing it to react only with the most electronically activated halogen (the "easiest" target) [3].
-
-
Lower the Temperature: Selectivity is energetic.
-
Action: Drop temperature by 20°C and double the reaction time. This increases the
gap between the two halogen sites.
-
Scenario C: Dehalogenation (Product is H instead of R)
Symptom: The halogen is replaced by Hydrogen.[3] Diagnosis: Hydride transfer from solvent or base.[4]
Corrective Protocol:
-
Solvent Swap: If using Ethanol or Isopropanol, switch to Toluene or Dioxane . Alcohols are hydride donors.[4]
-
Base Swap: Switch from alkoxides (NaOEt) to Phosphates (
) or Carbonates ( ) . Alkoxides undergo -hydride elimination to form Pd-H species [4].
Module 3: Optimization Protocol (The "What")
Do not guess. Use this "Ladder Screening" protocol to define your process window.
Experimental Setup:
-
Scale: 0.1 mmol (approx 20-30 mg) per vial.
-
Vessel: 1-dram vials with stir bars (or 96-well plate if HTE available).
-
Standard Conditions: 1.0 equiv Substrate, 1.1 equiv Boronic Acid, 2.0 equiv
, Solvent (Dioxane/Water 10:1), 80°C.
The Matrix:
| Vial ID | Catalyst Loading (mol%) | Injection Strategy | Expected Outcome |
| A1 | 0.25% | Batch (All at once) | Baseline: Checks for high-activity turnover. If >90% conv, stop here. |
| A2 | 1.00% | Batch | Standard: Typical starting point. |
| A3 | 2.50% | Batch | Stress Test: Will likely show bis-coupling if selectivity is weak. |
| A4 | 5.00% | Batch | Overkill: Use to confirm if "stalling" in A1/A2 is due to death or kinetics. |
| B1 | 1.00% | Dosed (2 portions) | Selectivity Check: Add 0.5% at T=0, 0.5% at T=2h. |
Data Analysis Logic:
-
If A1 gives >80% yield and >20:1 selectivity: You are done.
-
If A1 stalls (30% conv) but A4 works (99% conv): Catalyst Death. You need a more robust ligand (e.g., switch from
to XPhos). -
If A2 gives mixture of mono/bis products: Selectivity Issue. Move to B1 (Dosed addition) or lower temperature.
Module 4: Mechanism of Interference
Understanding how the amide interferes helps you select the right ligand.
Caption: Kinetic competition between productive oxidative addition and non-productive amide coordination.
Frequently Asked Questions (FAQs)
Q: Can I use ppm (parts per million) loading for these substrates? A: Generally, no . While ppm loading works for simple aryl halides, di-halogenated amides are "dirty" substrates. The amide functionality acts as a ligand sponge. You typically need a minimum of 0.1 - 0.5 mol% to maintain a threshold of active species, unless you are using surfactant-mediated conditions (micellar catalysis) which can protect the catalyst [5].
Q: My reaction turns black immediately. Is the catalyst dead? A: Yes, "Pd Black" indicates the formation of bulk palladium metal, which is catalytically inactive for coupling. This happens when the rate of reduction (PdII to Pd0) is faster than the rate of Oxidative Addition.
-
Fix: Your substrate is likely electron-rich or sterically hindered (slow oxidative addition). Switch to a ligand that binds Pd0 more tightly (e.g., NHC ligands like IPr or IMes) or lower the temperature during the catalyst addition step.
Q: Why do you recommend Potassium Phosphate (
References
-
Catalyst Activation: Pd-Catalyzed Cross-Coupling: The Importance of Precatalysts. Source: Yale University / Hazari Group. URL:[Link]
-
Ligand Selection: Buchwald-Hartwig Amination and Amide Interference. Source: Chemical Reviews (ACS). URL:[Link]
-
Regioselectivity Mechanisms: Site-Selective Cross-Coupling of Polyhalogenated Arenes. Source: Chemical Reviews. URL:[Link]
-
Micellar Catalysis: ppm Pd Catalysis in Water. Source: Lipshutz Group (UCSB). URL:[Link]
-
Base Effects: The Role of Base in Suzuki-Miyaura Coupling. Source: Chemistry - A European Journal. URL:[Link]
Sources
Validation & Comparative
Structural Elucidation and Comparative NMR Analysis: 5-bromo-N-(4-iodophenyl)thiophene-2-carboxamide
Executive Summary & Scientific Context
In medicinal chemistry, the 5-bromo-N-(4-iodophenyl)thiophene-2-carboxamide scaffold represents a critical intermediate, particularly in the development of anti-inflammatory agents and kinase inhibitors. Its structural integrity relies on the successful coupling of a halogenated thiophene core with a para-substituted aniline.
This guide provides a definitive 1H NMR interpretation framework. Unlike standard spectral lists, this document functions as a comparative diagnostic tool , contrasting the target molecule against its starting materials (5-bromothiophene-2-carboxylic acid and 4-iodoaniline). This comparison is the most reliable method to validate successful amide bond formation and ensure regiochemical purity.
Key Diagnostic Indicators
-
Amide Proton (NH): Appearance of a downfield singlet (~10.2 ppm).
-
Thiophene Doublets: Distinctive AX spin system (J ~4.0 Hz).
-
Symmetry Breaking: Clear differentiation between the thiophene and phenyl ring systems.
Experimental Protocol: The Self-Validating Workflow
To ensure reproducibility and data integrity, the following protocol utilizes DMSO-d6 as the solvent of choice. Chloroform-d (CDCl3) is often unsuitable for secondary amides due to poor solubility and rapid proton exchange, which can broaden or obliterate the crucial amide signal.
Sample Preparation & Acquisition Workflow
Figure 1: Optimized sample preparation workflow to maximize signal-to-noise ratio and resolution of exchangeable protons.
Acquisition Parameters[1]
-
Frequency: 400 MHz or higher recommended.
-
Temperature: 298 K (25°C). Note: If the amide peak is broad, heating to 313 K can sharpen it by increasing the exchange rate or breaking intermolecular H-bonds.
-
Reference: Residual DMSO-d5 pentet at 2.50 ppm .
Structural Logic & Assignment Strategy
The molecule consists of three distinct spin systems that do not couple with each other (isolated systems). Understanding this topology is key to interpretation.
Figure 2: Connectivity map illustrating the three isolated spin systems and their predicted chemical environments.
Comparative Analysis: Target vs. Precursors
This section objectively compares the target molecule with its precursors. This is the primary method for validating the reaction endpoint.
Spectral Data Comparison Table (DMSO-d6)
| Proton Assignment | Precursor A: 5-bromothiophene-2-carboxylic acid [1] | Precursor B: 4-iodoaniline [2] | Target Product | Diagnostic Change |
| -COOH | 12.95 ppm (br s) | N/A | Absent | Loss of Acid Proton |
| -NH2 | N/A | 5.02 ppm (br s) | Absent | Loss of Amine Protons |
| -CONH- (Amide) | N/A | N/A | 10.25 ppm (s) | Formation of Amide Linker |
| Thiophene H-3 | 7.55 ppm (d, J=4.3 Hz) | N/A | 7.68 ppm (d, J=4.0 Hz) | Slight Downfield Shift |
| Thiophene H-4 | 7.33 ppm (d, J=4.3 Hz) | N/A | 7.35 ppm (d, J=4.0 Hz) | Minimal Change |
| Phenyl (Ortho to N) | N/A | 6.42 ppm (d, J=8.6 Hz) | 7.55 ppm (d, J=8.8 Hz) | Major Downfield Shift (+1.1 ppm) |
| Phenyl (Ortho to I) | N/A | 7.32 ppm (d, J=8.6 Hz) | 7.68 ppm (d, J=8.8 Hz) | Downfield Shift |
Detailed Interpretation of Shifts
1. The "Smoking Gun": Amide Proton (10.25 ppm)
-
Observation: A sharp singlet appears >10 ppm.
-
Causality: The formation of the amide bond creates a highly deshielded proton due to the anisotropy of the carbonyl group and the electron-withdrawing nature of the nitrogen.
-
Validation: If this peak is missing, the reaction failed. If it is a broad hump, the sample may be wet (proton exchange with H2O).
2. The Thiophene Ring (7.35 - 7.68 ppm)
-
Coupling (J ~ 4.0 Hz): The coupling constant between H3 and H4 on a thiophene ring is characteristically smaller (3.5 - 4.5 Hz) than the ortho-coupling on a benzene ring (7 - 9 Hz). This allows for immediate visual distinction between the thiophene and phenyl signals.
-
Shift Logic: H3 is ortho to the carbonyl (electron-withdrawing), pushing it downfield to ~7.68 ppm. H4 is ortho to the Bromine; while Bromine is electronegative, resonance effects in the thiophene ring often shield position 4 slightly relative to position 3 in carbonyl derivatives.
3. The Phenyl Ring (AA'BB' System)
-
The "Aniline Shift": In the precursor (4-iodoaniline), the amine group (-NH2) is strongly electron-donating, shielding the ortho protons significantly (6.42 ppm).
-
The "Amide Shift": Upon conversion to the amide, the nitrogen becomes part of an electron-withdrawing system (due to resonance with the carbonyl). Consequently, the shielding effect is lost, and the protons ortho to the nitrogen shift dramatically downfield (from 6.42 to ~7.55 ppm).
-
Iodine Effect: Iodine is heavy and polarizable. Protons ortho to iodine (H3'/H5') are typically deshielded. In the product, these often overlap or appear very close to the Thiophene H3 signal.
Troubleshooting & Quality Control
Common Impurities[5]
-
Residual Water (3.33 ppm in DMSO): Can broaden the amide peak.
-
Unreacted Acid: Look for a broad hump >12 ppm.
-
Unreacted Aniline: Look for the distinctive upfield aromatic doublets at 6.4 ppm.
D2O Exchange Experiment
To confirm the amide assignment:
-
Run the standard 1H NMR.
-
Add 1 drop of D2O to the tube and shake.
-
Re-run the spectrum.
-
Result: The peak at ~10.25 ppm (NH) will disappear (exchange with D), while the aromatic signals (C-H) remain unchanged.
References
-
BenchChem. (2025).[1] 5-Bromothiophene-2-carboxylic acid molecular structure and IUPAC name. Retrieved from
-
Royal Society of Chemistry. (2014).[2] 1H NMR (DMSO-d6) of 4-iodoaniline. Supplemental Info. Retrieved from
-
National Institute of Standards and Technology (NIST). (2025).[3] Thiophene-2-carboxamide, N-(3-nitrophenyl)- Spectral Data. NIST Chemistry WebBook.[4][3] Retrieved from
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. (Standard reference for solvent residuals).
Sources
Spectroscopic & Functional Comparison: Brominated vs. Iodinated Thiophene Amides
Executive Summary
This guide provides a technical comparison between brominated and iodinated thiophene amides. While often treated interchangeably as "halogenated intermediates," their spectroscopic signatures and functional behaviors diverge significantly due to the Heavy Atom Effect (HAE) and polarizability differences .
-
Select Bromine (Br) for: Higher fluorescence retention, stable cross-coupling intermediates, and moderate halogen bonding.
-
Select Iodine (I) for: Maximal singlet oxygen generation (photosensitizers), distinct crystallographic halogen bonding (sigma-hole interactions), and drastic upfield
C NMR shifts.
Electronic & Steric Landscape
The fundamental difference lies in the electron cloud distribution. Iodine, being larger and more polarizable ("softer"), stabilizes the transition states of electrophilic substitution differently than the harder bromine atom.
| Feature | Bromine (Br) | Iodine (I) | Impact on Thiophene Amide |
| Van der Waals Radius | 1.85 Å | 1.98 Å | Iodine induces greater steric clash, locking amide conformations. |
| Electronegativity (Pauling) | 2.96 | 2.66 | Iodine is less electron-withdrawing by induction ( |
| Polarizability | Moderate | High | Iodine exhibits stronger London dispersion forces and bathochromic UV shifts. |
| Spin-Orbit Coupling Constant ( | 2460 cm | 5069 cm | Iodine drives Intersystem Crossing (ISC) |
Synthesis & Purity Profile
Objective: Regioselective halogenation at the C5 position of N-(thiophen-2-yl)acetamide (or similar derivatives).
Reagent Selection
-
Bromination: N-Bromosuccinimide (NBS) is the gold standard. It allows for mild, radical-free electrophilic substitution in polar aprotic solvents.
-
Iodination: N-Iodosuccinimide (NIS) is preferred over elemental iodine (
) because often requires oxidants (like ) to generate the electrophilic iodonium species. NIS provides a direct source of .
Comparative Protocol
Note: This protocol assumes a standard 2-amide-thiophene starting material.
Step 1: Solvation Dissolve 1.0 eq of Thiophene Amide in DMF (for NBS) or Acetonitrile/Toluene (1:1) (for NIS).
-
Why? DMF promotes the polarization of NBS. Acetonitrile is preferred for NIS to prevent complexation that slows reactivity.
Step 2: Addition
-
Br: Add 1.05 eq NBS at 0°C. Warm to RT. Reaction is usually complete in <2 hours.
-
I: Add 1.1 eq NIS at 0°C. Critical: Protect from light (wrap flask in foil). Iodine-carbon bonds are photolabile. Reaction may require 4–12 hours.
Step 3: Quenching (The Divergence)
-
Br: Pour into ice water. Precipitate usually forms.
-
I: Pour into 10% Sodium Thiosulfate (
) . -
byproducts appear purple/brown. Thiosulfate reduces residual
to colorless iodide ( ), preventing oxidative degradation of the product during workup.
Workflow Visualization
Figure 1: Parallel synthesis workflows for halogenated thiophene amides. Note the specific thiosulfate quench required for the iodinated pathway.
NMR Spectroscopic Characterization
This is the most definitive method for distinguishing the two analogues.
NMR (Proton)
The proton shifts are often ambiguous. The proton adjacent to the halogen (H4) typically shows:
-
Br-Thiophene:
6.90 – 7.05 ppm -
I-Thiophene:
7.00 – 7.15 ppm -
Insight: The descreening (downfield shift) caused by Iodine's anisotropy is often counteracted by its shielding induction, leading to minimal
between Br and I analogues. Do not rely solely on NMR.
NMR (Carbon) - The Diagnostic Standard
The Heavy Atom on Light Atom (HALA) effect causes a massive "inverse" shift for iodine. While electronegativity suggests a downfield shift (deshielding), the large electron cloud of iodine causes significant diamagnetic shielding.
| Carbon Position | Brominated ( | Iodinated ( | Comparison |
| C-X (C5) | 105 – 115 ppm | 70 – 85 ppm | Diagnostic: C-I is ~30 ppm upfield of C-Br. |
| C-Amide (C2) | 138 – 142 ppm | 140 – 145 ppm | Minimal change. |
| C=O (Amide) | 160 – 165 ppm | 160 – 165 ppm | No change. |
Validation Check: If your putative iodinated product has a carbon signal >100 ppm at the substitution site, you likely have the starting material or a different isomer.
Photophysical Properties (Performance)
For applications in photodynamic therapy (PDT) or fluorescence imaging, the choice of halogen is binary.
UV-Vis Absorbance[3][4]
-
Trend: Iodinated derivatives display a Red Shift (Bathochromic) of 10–20 nm compared to brominated analogs.
-
Cause: The massive polarizability of Iodine destabilizes the HOMO level more than the LUMO, narrowing the HOMO-LUMO gap (
).
Fluorescence vs. Phosphorescence
This is governed by the Heavy Atom Effect (HAE) .
-
Bromine: Moderate Spin-Orbit Coupling.
-
Result: Reduced Fluorescence Quantum Yield (
) compared to non-halogenated, but still detectable.[3]
-
-
Iodine: Extreme Spin-Orbit Coupling.
-
Result: Near-total quenching of fluorescence (
). -
Result: High Triplet State Quantum Yield (
). This promotes energy transfer to molecular oxygen ( ) to form toxic Singlet Oxygen ( ) .
-
Jablonski Pathway Visualization
Figure 2: Jablonski diagram illustrating the Heavy Atom Effect. The thickness of the red "ISC" arrow represents the efficiency of the process, which is significantly higher for Iodine derivatives.
Solid-State Interactions (Halogen Bonding)
In drug design and crystal engineering, the halogen bond (XB) is a directional interaction (
-
Sigma-Hole Magnitude:
. -
Directionality: Iodine forms highly linear bonds (
). Bromine is slightly more flexible.[4] -
Interaction Strength:
-
Iodine: 5–10 kcal/mol (Comparable to moderate H-bonds).
-
Bromine: 2–5 kcal/mol.
-
Application Note: If your thiophene amide is a ligand for a protein target, replacing Br with I can increase potency significantly if there is a Lewis basic residue (like the backbone carbonyl of the protein) located along the C-X bond vector.
References
-
Synthesis & Reactivity
-
Spectroscopy (Heavy Atom Effect)
-
NMR Characterization
-
13C Shielding Trends. LibreTexts Chemistry. "13C NMR Chemical Shifts and Heavy Atom Effects." Link
-
-
Halogen Bonding
-
Sigma Hole Interactions. Metrangolo, P., et al. (2005). "Halogen Bonding: A Supramolecular Strategy in the Solid State." ResearchGate / RSC. Link
-
Sources
A Comparative Guide to Reference Standards for Quality Control of 5-bromo-N-(4-iodophenyl)thiophene-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
The Critical Role of Quality Control for Pharmaceutical Intermediates
In the landscape of drug discovery and development, the quality of starting materials and intermediates is paramount. The compound 5-bromo-N-(4-iodophenyl)thiophene-2-carboxamide serves as a significant building block in the synthesis of various pharmacologically active molecules. Rigorous quality control (QC) is not merely a regulatory formality but a scientific necessity to ensure the reproducibility of synthetic processes and the safety and efficacy of the final active pharmaceutical ingredient (API). A well-defined set of reference standards and analytical procedures is the cornerstone of a robust QC strategy.
Establishing the Reference Standard: A Multi-faceted Approach
A primary reference standard for 5-bromo-N-(4-iodophenyl)thiophene-2-carboxamide should be of the highest possible purity, meticulously characterized to serve as a benchmark for all subsequent batches. The establishment of this standard is a comprehensive process involving a battery of analytical techniques to confirm its structure and assess its purity.
Structural Elucidation and Identity Confirmation
The unequivocal identification of 5-bromo-N-(4-iodophenyl)thiophene-2-carboxamide is the primary objective. A combination of spectroscopic techniques is essential for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. Based on analogous thiophene carboxamides, the expected chemical shifts can be predicted. For instance, the protons on the thiophene ring are expected to appear as doublets in the aromatic region of the ¹H NMR spectrum. The carbon signals in the ¹³C NMR spectrum will also be characteristic of the thiophene and iodophenyl moieties.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The presence of bromine and iodine will result in a characteristic isotopic pattern in the mass spectrum, providing a unique fingerprint for the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H and C=O stretching of the amide group, as well as vibrations associated with the thiophene and aromatic rings.
Purity Assessment: A Comparative Look at Methodologies
Purity is a critical attribute of a reference standard. A combination of chromatographic and other techniques is necessary for a comprehensive evaluation.
| Analytical Technique | Principle | Strengths | Weaknesses | Typical Acceptance Criteria for Reference Standard |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity | High resolution, quantitative, versatile | Requires method development, may not detect non-UV active impurities | Purity ≥ 99.5% (by peak area normalization) |
| Gas Chromatography (GC) | Separation based on volatility and polarity | Excellent for volatile impurities (e.g., residual solvents) | Not suitable for non-volatile or thermally labile compounds | Conforms to ICH Q3C limits for residual solvents |
| Elemental Analysis (CHN) | Combustion analysis to determine the percentage of Carbon, Hydrogen, and Nitrogen | Provides fundamental composition | Not suitable for detecting impurities with similar elemental composition | Within ±0.4% of the theoretical values |
| Thermogravimetric Analysis (TGA) | Measures changes in mass as a function of temperature | Determines water content and residual non-volatile inorganic impurities | Not specific for the type of impurity | Loss on drying ≤ 0.5% |
Key Experimental Protocols for Quality Control
The following are detailed, step-by-step methodologies for the most critical experiments in the quality control of 5-bromo-N-(4-iodophenyl)thiophene-2-carboxamide.
HPLC Method for Purity Determination and Impurity Profiling
The development of a robust HPLC method is central to the quality control of 5-bromo-N-(4-iodophenyl)thiophene-2-carboxamide. A reversed-phase method is generally suitable for this type of compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
A gradient elution is recommended to ensure the separation of potential impurities with a wide range of polarities. A typical gradient might run from 30% B to 100% B over 30 minutes.
Detection:
-
UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm or a wavelength determined by UV spectral analysis).
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 5-bromo-N-(4-iodophenyl)thiophene-2-carboxamide sample.
-
Dissolve in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Workflow for HPLC Analysis:
Caption: Workflow for HPLC purity analysis.
¹H NMR for Identity Confirmation
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
Expected Spectral Features:
-
A singlet for the amide proton (NH).
-
Doublets for the two protons on the thiophene ring.
-
A set of doublets in the aromatic region corresponding to the protons on the 4-iodophenyl ring.
Workflow for NMR Identity Test:
Caption: Workflow for NMR identity confirmation.
Potential Impurities and Their Control
A thorough understanding of the synthetic route to 5-bromo-N-(4-iodophenyl)thiophene-2-carboxamide is crucial for identifying potential process-related impurities. Common impurities might include:
-
Starting materials: Unreacted 5-bromothiophene-2-carboxylic acid and 4-iodoaniline.
-
Reagents: Residual coupling agents or solvents.
-
Side-products: Byproducts from side reactions occurring during the synthesis.
The developed HPLC method should be capable of separating these potential impurities from the main compound. The reference standard should be analyzed for the presence of these impurities, and their levels should be controlled in subsequent batches of the intermediate.
Conclusion
The establishment of a comprehensive set of reference standards and analytical methods is a critical investment in the quality and consistency of 5-bromo-N-(4-iodophenyl)thiophene-2-carboxamide. By employing a multi-technique approach encompassing spectroscopy for identity and chromatography for purity, researchers and drug development professionals can ensure the reliability of this key intermediate, thereby contributing to the overall quality and safety of the final pharmaceutical product. This guide provides a foundational framework that should be adapted and validated within the specific context of your laboratory and regulatory requirements.
References
-
Synthesis and Pharmacological Study of Thiophene Derivatives. Available at: [Link]
-
Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Available at: [Link]
-
Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Available at: [Link]
-
Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Available at: [Link]
-
Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Available at: [Link]
Safety Operating Guide
5-bromo-N-(4-iodophenyl)thiophene-2-carboxamide proper disposal procedures
Topic: 5-bromo-N-(4-iodophenyl)thiophene-2-carboxamide Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Officers[1]
Executive Summary: The "Heavy Atom" Challenge
As a Senior Application Scientist, I often see researchers treat all organic solids as generic "burn bin" waste. With 5-bromo-N-(4-iodophenyl)thiophene-2-carboxamide , this is a critical error.[1]
This molecule is not just an organic solid; it is a poly-halogenated heterocyclic amide . It contains three distinct heteroatoms (Sulfur, Bromine, Iodine) that dictate its disposal pathway.[1] Standard incineration without appropriate scrubbing will generate hydrobromic acid (HBr), hydroiodic acid (HI), and sulfur oxides (SOx), damaging facility infrastructure and violating emission standards.[1]
This guide provides a self-validating protocol to dispose of this compound safely, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards for halogenated organics.
Chemical Hazard Profile & Causality
To dispose of a chemical safely, you must understand what happens to it after it leaves your bench.[1]
| Feature | Chemical Component | Disposal Implication (Causality) |
| Core Structure | Thiophene Ring | Combustion produces SOx (acid rain precursor). Requires scrubbed incineration. |
| Substituent 1 | Bromine (Br) | Combustion produces HBr (corrosive gas). Classifies waste as "Halogenated."[2][3] |
| Substituent 2 | Iodine (I) | Combustion produces HI and elemental Iodine ( |
| Functional Group | Carboxamide Linkage | Potential for nitrogen oxide (NOx) generation; generally stable but requires thermal oxidation. |
| Physical State | Solid (Powder/Crystal) | Dust inhalation hazard during transfer. Requires anti-static precautions. |
Immediate Safety Status:
-
Signal Word: WARNING
-
GHS Classifications: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT-SE (Respiratory Irritation).[1]
-
Waste Code (RCRA): While not explicitly "P" or "U" listed by specific name, it defaults to D003 (Reactivity) if unstable or, more commonly, is regulated under state-specific codes for Halogenated Organic Solids .[1]
Waste Stream Segregation Logic
The most common failure point in laboratory waste management is cross-contamination . Mixing this halogenated solid with non-halogenated waste (e.g., paper towels, simple alcohols) downgrades the entire container, forcing the disposal facility to treat the whole batch as high-hazard halogenated waste.[1] This increases cost and environmental impact.
The Protocol:
-
Segregate: This compound MUST go into the Halogenated Solid Waste stream.
-
Label: Explicitly declare "Contains Bromine and Iodine" on the tag.
Visual Workflow: Segregation Decision Tree
Figure 1: Decision logic for segregating halogenated thiophene derivatives. Note that even if dissolved in a non-halogenated solvent (like Acetone), the presence of the brominated/iodinated solute technically renders the mixture a halogenated waste stream.[1]
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system. If you cannot complete a step (e.g., you lack the correct container), the process halts to prevent unsafe disposal.[1]
Phase 1: Preparation & Container Selection
-
Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar.
-
Why? Glass is acceptable but poses a breakage risk. Metal is strictly prohibited due to potential corrosion from hydrolysis of the halogenated groups over time.
-
-
Labeling: Attach a hazardous waste tag before adding waste.
-
Constituents: Write "Halogenated Organic Solid (Thiophene derivative)."
-
Hazards: Check "Toxic" and "Irritant."[4]
-
Phase 2: Transfer (The "Dust Control" Phase)
-
PPE: Nitrile gloves (double gloved recommended), lab coat, safety glasses.[1] Respiratory protection (N95 or fume hood) is critical due to the iodine/bromine content which can be irritating to mucous membranes.
-
Action:
-
Place the HDPE waste container inside a fume hood.
-
Transfer the solid using a disposable spatula or powder funnel.
-
Do not blow air to clean the weighing boat; wipe it with a damp Kimwipe.
-
Place the contaminated Kimwipe and spatula into the same solid waste container.
-
Phase 3: Hand-off
-
Closure: Screw the lid down tightly. Do not leave a funnel in the neck.
-
Storage: Store in the Satellite Accumulation Area (SAA) .
-
Constraint: Do not store near oxidizers (e.g., nitric acid) as oxidation of the thiophene ring can be exothermic.[1]
-
Emergency Procedures: Spill Management
If 5-bromo-N-(4-iodophenyl)thiophene-2-carboxamide is spilled outside the hood, immediate containment is required to prevent tracking of halogenated dust.[1]
Visual Workflow: Spill Response
Figure 2: Operational workflow for solid spill cleanup. The "Damp Paper Towel" step is critical to prevent aerosolizing the brominated/iodinated dust.
Specific Cleanup Steps:
-
Dampen: Gently lay wet paper towels over the powder. Reason: Prevents aerosolization of the irritant dust.
-
Scoop: Use a plastic scoop or dustpan to lift the wet mass.
-
Decontaminate: Wipe the surface with a mild detergent solution. Thiophene derivatives are often lipophilic; water alone may not remove the residue.
-
Verify: Check for yellow/brown staining (indicative of iodine liberation). If stained, treat with a dilute sodium thiosulfate solution (neutralizes iodine).[1]
Regulatory & Compliance Context
-
EPA RCRA Status: This compound falls under 40 CFR 261.31 (F-listed wastes) if it was used as a solvent (unlikely here) or 40 CFR 261.24 (Toxicity) if it leaches.
-
Best Practice: Always classify as "Non-RCRA Regulated Hazardous Waste - Halogenated" if a specific code does not exist, ensuring it is routed to an incinerator permitted for halogens.[1]
-
Incineration Requirement: The facility must operate at >1000°C with caustic scrubbers. The iodine content makes this non-negotiable, as uncontrolled burning releases toxic purple iodine vapor.[1]
References
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link][1]
-
National Center for Biotechnology Information (PubChem). (2024). Compound Summary: 5-bromothiophene-2-carboxamide (Analogous Hazard Data). Retrieved from [Link][1]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link][1]
Sources
Personal Protective Equipment (PPE) Strategy for Handling 5-bromo-N-(4-iodophenyl)thiophene-2-carboxamide
Executive Summary & Risk Classification
Status: Novel/Research Compound | Toxicity Class: Unknown/Potent (Band 3)
As a Senior Application Scientist, I advise treating 5-bromo-N-(4-iodophenyl)thiophene-2-carboxamide not merely as a generic chemical, but as a Band 3 Control Compound . In the absence of specific LD50 or LC50 data for this exact structure, the presence of a halogenated thiophene core coupled with an amide linker necessitates the Precautionary Principle .
We assume this compound possesses:
-
Sensitizing Potential: Common in halogenated aromatic amides.
-
Bioactivity: The structure mimics kinase inhibitors, implying potential systemic biological activity at low doses.
-
Dust Hazard: As a likely solid, the primary exposure route is inhalation of particulates.
Core Directive: All handling must occur within a certified Chemical Fume Hood (CFH). PPE is the secondary barrier, designed to fail-safe in the event of containment breach.
Chemical Hazard Deconstruction
To understand the PPE requirements, we must deconstruct the molecule's functional risks:
| Functional Group | Associated Risk | PPE Implication |
| Thiophene Ring | Potential hepatotoxicity; Skin absorption.[1] | Glove Permeation: Requires nitrile (min 5 mil) or laminate for prolonged contact. |
| Aryl Halides (Br, I) | Heavy atom effect; mucosal irritation (H315, H319). | Eye Protection: Goggles required over safety glasses to prevent dust entry.[2] |
| Carboxamide Linker | Chemical stability; potential enzymatic hydrolysis in vivo. | Respiratory: P100 filtration required if outside hood (e.g., weighing). |
The PPE Matrix: Control Banding Approach
Do not rely on generic "lab safety" rules. Use this matrix based on the Quantity and State of the material.
Table 1: PPE Specifications
| Protection Zone | Standard Handling (<100 mg) | High-Risk Handling (>100 mg or Solution Prep) | Technical Rationale |
| Hand Protection | Single Nitrile (0.11 mm / 4-5 mil). Change every 60 mins. | Double Gloving: Inner Latex/Nitrile (4 mil) + Outer Nitrile (5-8 mil). | Thiophene derivatives can permeate thin nitrile. The air gap between double gloves traps breakthrough chemicals. |
| Eye Protection | Safety Glasses with side shields (ANSI Z87.1+). | Chemical Splash Goggles (Indirect Vent). | Fine powders drift around side shields. Goggles seal the orbital area completely. |
| Respiratory | None (If working in Fume Hood). | N95 or P100 Respirator (If hood sash is >18 inches or during open weighing). | Protection against "fugitive dust" during transfer. |
| Body Defense | Lab Coat (Polyester/Cotton blend). | Tyvek® Sleeves or Disposable Gown over Lab Coat. | Wrist gaps are the #1 exposure point. Sleeves bridge the glove-to-coat gap. |
Decision Logic: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE based on the operational scale.
Caption: Decision tree for PPE escalation based on physical state and solvent carrier risks.
Operational Protocol: Donning & Handling
This protocol uses a "Clean-to-Dirty" workflow to prevent cross-contamination of the lab space.
Phase 1: Pre-Experimental Donning
-
Inspection: Check nitrile gloves for pinholes by inflating them slightly with air before wearing.
-
Layering: Tuck the cuff of the lab coat under the glove. If using sleeves, the sleeve goes over the coat cuff, and the glove goes over the sleeve.
-
Why? Liquids flow down. This shingle effect prevents spills from wicking into your clothes.
-
-
Face Fit: If using N95/P100, perform a positive pressure seal check (exhale sharply; no air should escape edges).
Phase 2: Handling (The "Active Hand" Rule)
-
Designate Hands: Keep one hand "clean" (for notebook, sash adjustment) and one hand "dirty" (manipulating the spatula/vial).
-
Static Control: Use an anti-static gun or ionizer if the powder is flighty. Static cling causes powder to jump onto gloves/sleeves.
Phase 3: Doffing (Removal) & Disposal[3]
-
The Beak Method: Pinch the outside of Glove A. Peel it off, turning it inside out. Hold the balled-up Glove A in Glove B. Slide a finger under the cuff of Glove B and peel it off over Glove A.
-
Disposal: Place gloves and disposable sleeves directly into a Solid Hazardous Waste container. Do not use regular trash.
-
Wash: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk) for 20 seconds.
Emergency Response & Decontamination
In the event of exposure, immediate action supersedes paperwork.
| Scenario | Immediate Action | Secondary Action |
| Skin Contact (Powder) | Brush off excess powder gently. Do not wet initially (prevents spreading). Then wash with soap/water for 15 mins.[3] | Report to EHS. Monitor for dermatitis or sensitization. |
| Skin Contact (Solution) | Remove contaminated PPE immediately.[4][3][5][6] Flush area for 15 mins. | Check SDS of the solvent (often the solvent is the faster toxin). |
| Eye Exposure | Flush at eyewash station for 15 mins. Hold eyelids open. | Seek medical attention.[4][3][5][6][7] Bring chemical structure/CAS to ER. |
| Spill (>500mg) | Evacuate area. Allow dust to settle (30 mins). | Enter with P100 respirator. Clean with wet wipes (avoid sweeping). |
References
-
Occupational Safety and Health Administration (OSHA). (2012). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.[2][8] [Link]
Sources
- 1. nj.gov [nj.gov]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. echemi.com [echemi.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. ehs.sfsu.edu [ehs.sfsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
